molecular formula C15H10Cl2N2S2 B2543616 2-(benzylsulfanyl)-4-(2,5-dichlorothiophen-3-yl)pyrimidine CAS No. 338777-10-9

2-(benzylsulfanyl)-4-(2,5-dichlorothiophen-3-yl)pyrimidine

Cat. No.: B2543616
CAS No.: 338777-10-9
M. Wt: 353.28
InChI Key: UTKKMVRTPRBONH-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-4-(2,5-dichlorothiophen-3-yl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a benzylsulfanyl group and a 2,5-dichlorothiophen-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-4-(2,5-dichlorothiophen-3-yl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the benzylsulfanyl and 2,5-dichlorothiophen-3-yl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-4-(2,5-dichlorothiophen-3-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the thiophene moiety.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group would yield sulfoxides or sulfones, while substitution of the chlorine atoms could result in various substituted thiophenes.

Scientific Research Applications

2-(benzylsulfanyl)-4-(2,5-dichlorothiophen-3-yl)pyrimidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-4-(2,5-dichlorothiophen-3-yl)pyrimidine would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific biological target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)-4-(2,5-dichlorothiophen-3-yl)pyrimidine
  • 2-(benzylsulfanyl)-4-(2,5-difluorothiophen-3-yl)pyrimidine
  • 2-(benzylsulfanyl)-4-(2,5-dibromothiophen-3-yl)pyrimidine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the benzylsulfanyl and 2,5-dichlorothiophen-3-yl groups can impart unique properties that are not observed in similar compounds with different substituents.

Properties

IUPAC Name

2-benzylsulfanyl-4-(2,5-dichlorothiophen-3-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2S2/c16-13-8-11(14(17)21-13)12-6-7-18-15(19-12)20-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKKMVRTPRBONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=CC(=N2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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